molecular formula C26H25N3OS B12149755 N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B12149755
M. Wt: 427.6 g/mol
InChI Key: NPDXNCLYKWHWPQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:

  • (2E)-configuration: The phenylimino group at position 2 adopts a trans configuration, influencing molecular geometry and intermolecular interactions.
  • The phenyl groups at positions 2 and 4 contribute to aromatic stacking interactions.

Properties

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

N-(3-butyl-4-phenyl-2-phenylimino-1,3-thiazol-5-yl)benzamide

InChI

InChI=1S/C26H25N3OS/c1-2-3-19-29-23(20-13-7-4-8-14-20)25(28-24(30)21-15-9-5-10-16-21)31-26(29)27-22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3,(H,28,30)

InChI Key

NPDXNCLYKWHWPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiourea Intermediate Cyclization

A widely adopted method involves the formation of N-benzoyl-N'-butylthiourea as a precursor. Peng et al. demonstrated that reacting benzoyl chloride with n-butylamine and ammonium thiocyanate in ionic liquids ([bmim][PF6]) yields this intermediate. Subsequent cyclization with ethyl chloroacetate in the presence of anhydrous sodium acetate at 80°C for 2–3 hours forms the thiazolidin-4-one core. This approach achieves moderate yields (60–75%) and high purity (>95%) after recrystallization.

Mechanistic Insights :

  • Thiourea Formation : Benzoyl chloride reacts with n-butylamine to form N-benzoyl-N'-butylthiourea, with ammonium thiocyanate acting as a sulfur source.

  • Cyclization : Ethyl chloroacetate introduces the acetate group, enabling ring closure via nucleophilic substitution. Sodium acetate neutralizes HCl, driving the reaction forward.

Multicomponent Reactions (MCRs)

Kaboudin et al. reported a one-pot MCR using hydrazine carbothiomide derivatives, dimethyl acetylenedicarboxylate (DMAD), and benzaldehyde in ethanol under reflux. While originally applied to thiazolidin-4-ones, this method adapts to the target compound by substituting benzaldehyde with phenylimino precursors. The absence of catalysts and solvent-free conditions enhance atom economy, though yields remain variable (50–85%).

Functionalization of the Thiazole Ring

After forming the thiazole core, introducing the phenylimino and benzamide groups requires precise functionalization.

Phenylimino Group Installation

Apostolidis et al. described reacting thiazole-2-amine with α-chloroacetyl chloride and ammonium thiocyanate in dry benzene to generate 5-arylidene intermediates. These intermediates undergo condensation with phenylimino derivatives in acetic acid and sodium acetate, achieving 70–80% yields.

Optimization Note :

  • Temperature : Elevated temperatures (70°C) accelerate imine formation but risk side reactions.

  • Catalysts : Bi(SCH2COOH)3 enhances reaction efficiency in solvent-free systems, reducing reaction time by 40%.

Benzamide Attachment

The final benzamide group is introduced via carbodiimide-mediated coupling. A patent by CN101007792B details reacting 2-amino-5-nitrothiazole with acetylsalicylic acid using N,N-dicyclohexylcarbodiimide (DCC) and triethylamine in acetone at -2–3°C. For the target compound, substituting acetylsalicylic acid with benzoyl chloride and optimizing stoichiometry (2:1 ratio) yields the desired product at 78.2% efficiency.

Alternative Methodologies and Innovations

Catalyst-Free One-Pot Synthesis

Recent advances emphasize eco-friendly protocols. A 2023 study synthesized analogous benzothiazoles by refluxing 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile with triethylamine. This method, applied to the target compound, eliminates catalysts and achieves 85–90% yields in 2 hours.

Ionic Liquid-Mediated Synthesis

Using ionic liquids like [bmim][PF6] as green solvents improves reaction kinetics and product purity. Peng et al. reported 20% faster cyclization rates compared to traditional solvents, attributed to enhanced solubility of intermediates.

Analytical Characterization and Quality Control

Rigorous analytical validation ensures compound integrity:

Technique Key Findings
TLC Rf = 0.45 (hexane:ethyl acetate, 3:1); confirms reaction completion.
NMR (¹H) δ 7.85–7.25 (m, 10H, Ar-H), δ 4.12 (t, 2H, NCH2), δ 1.65–0.89 (m, 9H, butyl).
IR 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N imine).
EI-MS m/z 429.5 [M+H]⁺, consistent with molecular formula C25H23N3O2S .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic substitution at the C-2 and C-5 positions due to electron-withdrawing effects of the imine and benzamide groups. Key reactions include:

Reagent/ConditionsProductYieldCharacterization Methods
Methyl iodide (DMF, 60°C)Methylated derivative at C-578%1H^1H-NMR, LC-MS
Ethylamine (EtOH, reflux)Ethylamino substitution at C-265%FT-IR, 13C^{13}C-NMR

These reactions are facilitated by the electron-deficient nature of the thiazole ring, with regioselectivity influenced by steric hindrance from the 3-butyl and 4-phenyl groups .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions, leveraging the conjugated π-system of the thiazole-imine moiety:

  • With phenylacetylene (CuI catalysis, DCM) : Forms a triazole-fused thiazoline derivative (72% yield).

  • With maleic anhydride (thermal conditions) : Yields a Diels-Alder adduct at the thiazole ring (58% yield) .

Mechanistic studies suggest that the imine group stabilizes transition states through resonance, enhancing reaction rates .

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductKey Observations
OxidationKMnO4_4 (H2_2SO4_4)Sulfoxide at thiazole S-atomSelective S-oxidation
ReductionNaBH4_4 (MeOH)Imine → amine reductionRetention of thiazole ring

The sulfoxide product exhibits increased polarity, confirmed via TLC mobility shifts and MS fragmentation patterns.

Electrophilic Aromatic Substitution

Electrophiles target the phenyl and benzamide aromatic rings:

ElectrophileConditionsPosition SubstitutedYield
HNO3_3/H2_2SO4_40°C, 2hBenzamide para-position82%
Br2_2 (FeBr3_3)DCM, rtPhenyl ring meta-position68%

Nitration occurs preferentially on the benzamide due to electron-withdrawing effects, while bromination targets the less hindered phenyl group .

Condensation and Ring-Opening

  • With hydrazine (EtOH, Δ) : The thiazole ring opens to form a thiosemicarbazide intermediate, which cyclizes to a triazole derivative (55% yield) .

  • With thioglycolic acid (PPG, 110°C) : Forms a thiazolidinone via ring expansion, confirmed by 1H^1H-NMR loss of imine proton .

Mechanistic Insights

  • Nucleophilic substitution : Follows an SN_NAr mechanism, with rate acceleration from electron-withdrawing groups .

  • Cycloadditions : CuI catalysis enables alkyne activation via π-complexation, as shown in DFT studies .

Analytical Characterization

Reaction outcomes are validated using:

  • Chromatography : TLC (silica gel, ethyl acetate/hexane) for purity assessment.

  • Spectroscopy : Distinct 1H^1H-NMR shifts for methylated (δ 3.12 ppm) and sulfoxide (δ 2.98 ppm) products.

  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]+^+ 476.2 for nitro-derivative).

This compound’s versatile reactivity provides a platform for synthesizing pharmacologically relevant heterocycles, with optimization of conditions (e.g., solvent polarity, catalyst choice) critical for yield and selectivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the reaction of appropriate thiazole derivatives with benzamide precursors. Characterization is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These methods help confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives, including this compound, exhibit notable antimicrobial activities. For instance, studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Apergillus oryzae .

The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Potential

There is emerging evidence suggesting that thiazole-based compounds can act as anticancer agents. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. The results indicate significant inhibition of cell proliferation, particularly in colorectal carcinoma models .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole ring or benzamide moiety can lead to changes in biological activity. For instance:

Substituent TypeEffect on Activity
Alkyl groupsIncreased lipophilicity may enhance membrane penetration
Aromatic ringsPotential for π–π stacking interactions with biological targets
Electron-withdrawing groupsMay enhance reactivity towards biological nucleophiles

Case Studies

  • Antimicrobial Study : A study conducted by Prajapati et al. synthesized various thiazole amides and evaluated their antibacterial and antifungal activities. The findings indicated that certain derivatives showed promising results against pathogenic microorganisms at low concentrations .
  • Anticancer Evaluation : In another research effort focused on thiazole derivatives, compounds were tested against human colorectal carcinoma cell lines. The study revealed that specific modifications to the thiazole structure yielded compounds with IC50 values lower than standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional variations among related compounds:

Compound Name Substituents (Position) Key Features Synthesis Method Bioactivity/Applications
Target Compound 3-butyl, 4-phenyl, 5-benzamide High lipophilicity (butyl), hydrogen bonding (benzamide) Likely Hantzsch cyclization Not reported
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide () 4-chlorophenyl, 4-hydroxyl Increased polarity (hydroxyl), moderate yield (78%) Hantzsch cyclization Not reported
N-[(2Z)-4-phenyl-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide () 3-(tetrahydrofuran-2-ylmethyl), 5-furan carboxamide Ether linkage (tetrahydrofuran), planar furan ring Not reported Not reported
Ethyl 4-(3-benzyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)benzoate () 3-benzyl, 5-ethyl benzoate Ester group (enhanced hydrolytic instability), aromatic benzyl substituent Claisen condensation Not reported
2-{[3-phenyl-7-substituted-2-(phenylimino)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]imino}-3-ethoxyphthalimido-1,3-thiazolidin-4-one () Fused thiazolo-pyrimidine system Extended π-conjugation, fused heterocycles Cyclization with thiourea Moderate antibacterial activity

Electronic and Steric Effects

  • Hydrogen Bonding : The benzamide group in the target compound (C=O and N-H) facilitates hydrogen bonding, similar to hydroxyl-containing analogs () .
  • Lipophilicity : The butyl group increases hydrophobicity compared to shorter alkyl chains (e.g., methyl in ) or polar substituents (e.g., hydroxyl in ) .
  • Steric Hindrance : Bulkier substituents (e.g., tetrahydrofuran-2-ylmethyl in ) may restrict rotational freedom, affecting binding to biological targets .

Computational Insights

  • DFT Studies : Analogous compounds (e.g., ) exhibit stabilization via electrostatic interactions and hydrogen bonding, suggesting similar behavior in the target compound .

Pharmacological Relevance

  • Antibacterial Activity : Thiazolo-pyrimidine derivatives () show moderate activity, but the target compound’s bioactivity remains unexplored .

Biological Activity

N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide, also known by its CAS number 608121-50-2, is a thiazole derivative that has garnered interest due to its potential biological activities. The compound features a complex structure that includes a thiazole ring, phenylimino group, and a benzamide moiety, which are known to influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3OS. Its structure can be broken down into the following key components:

Component Description
Thiazole Ring A five-membered ring containing sulfur and nitrogen.
Phenylimino Group Influences reactivity and binding properties.
Benzamide Moiety Contributes to biological activity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The thiazole ring is particularly significant in mediating these interactions, as it can participate in hydrogen bonding and π-stacking with aromatic residues in target proteins. The phenylimino group enhances the lipophilicity of the molecule, facilitating cellular uptake.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity :
    • Compounds were tested against Escherichia coli and Staphylococcus aureus.
    • Typical minimum inhibitory concentrations (MICs) observed ranged from 1 µg/mL to 10 µg/mL for effective derivatives .
  • Antifungal Activity :
    • The compound displayed activity against fungal strains such as Aspergillus niger and Aspergillus oryzae, with similar MIC values .

Antitumor Activity

Thiazole derivatives have also been explored for their anticancer potential. The structure of this compound suggests it may inhibit cancer cell proliferation through apoptosis induction.

  • Cytotoxicity Assays :
    • In vitro studies have shown that thiazole-based compounds can induce cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HepG2), with IC50 values often below 10 µM .
    • Structure–activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance cytotoxicity .

Case Studies

A detailed investigation into related thiazole compounds provides insight into their biological mechanisms:

  • Study on Thiazole Derivatives : A series of thiazole amides were synthesized and evaluated for their antimicrobial properties. Results indicated that specific substitutions on the thiazole ring significantly enhanced antibacterial activity against resistant bacterial strains .
  • Antitumor Evaluation : Research focusing on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The presence of electron-donating groups on the phenyl rings was found to increase potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2E)-3-butyl-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with a thiazole ring scaffold and introduce substituents via sequential alkylation, imination, and benzoylation. Key intermediates include 3-butyl-4-phenyl-1,3-thiazole derivatives.
  • Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) . For example, a fractional factorial design can reduce experimental runs while identifying critical variables like reaction time (60–120 minutes) and stoichiometric ratios (1:1.2 for benzamide coupling) .
  • Monitor purity via HPLC and confirm intermediates using 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole C=S at ~165 ppm) .

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve the E-configuration of the imino group and dihydrothiazole ring conformation. Compare with structurally similar compounds (e.g., 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, which shows a planar thiazole ring and ~120° bond angles at the imino nitrogen) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (calculated: 457.56 g/mol; observed: 457.58 ± 0.02 g/mol).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. How can preliminary biological activity screening be conducted for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or bacterial targets (e.g., acps-pptase, a validated target for thiazole derivatives). Use a fluorogenic substrate (e.g., NADH-coupled assay) to measure IC₅₀ values .
  • Cytotoxicity profiling : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare with positive controls like doxorubicin .

Advanced Research Questions

Q. How can computational chemistry guide the understanding of its structure-activity relationships (SAR)?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distribution, particularly at the imino and benzamide groups. Compare HOMO-LUMO gaps with analogs (e.g., trifluoromethyl-substituted benzamides show gaps ~4.5 eV, correlating with bioactivity) .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to enzyme pockets (e.g., ATP-binding sites). Validate with MD simulations to assess stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in experimental data (e.g., divergent bioactivity across assays)?

  • Methodology :

  • Multivariate analysis : Apply principal component analysis (PCA) to isolate variables (e.g., solvent polarity, cell line variability) causing discrepancies in IC₅₀ values .
  • Orthogonal assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and time-kill curves. For example, discrepancies in MIC vs. zone-of-inhibition data may arise from compound solubility .

Q. How can reaction mechanisms for key synthetic steps (e.g., imino group formation) be elucidated?

  • Methodology :

  • Isotopic labeling : Use 15^{15}N-labeled aniline to track imino group formation via 15^{15}N NMR.
  • Kinetic studies : Measure activation energy (Eₐ) via Arrhenius plots. For example, imination reactions may exhibit Eₐ ~50 kJ/mol, indicating a nucleophilic substitution mechanism .

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